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Compound of Interest

Compound Name:
2-Amino-N-propylpropanamide

hydrochloride

CAS No.: 1236255-45-0

Cat. No.: B1441659 Get Quote

Executive Summary & Strategic Context
2-Amino-N-propylpropanamide (CAS: 84996-68-9, often supplied as HCl salt CAS: 1236255-

45-0) represents a critical C-terminal building block in medicinal chemistry. Structurally, it is an

alanine residue amidated with a propyl group. This motif is frequently employed to modulate

the lipophilicity (LogP) of peptidomimetics and is a core scaffold in the synthesis of neuroactive

agents (e.g., anticonvulsant analogs related to lacosamide).

This guide addresses the specific challenges of utilizing this molecule as a nucleophile in

amide bond formation. Unlike simple alkyl amines, the adjacent chiral center at the

-position requires careful control of pH and activation kinetics to prevent epimerization of the
coupling partner and ensure high diastereomeric purity.
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Property Data

Systematic Name 2-Amino-N-propylpropanamide

Common Notation H-Ala-NHPr; Alanine propylamide

Molecular Weight
130.19 g/mol (Free Base); ~166.65 g/mol (HCl

Salt)

Role in Coupling Nucleophile (Amine Component)

Solubility
High: Water, MeOH, DMSO, DMF.[1][2][3]

Moderate: DCM (Free base).

pKa (Conjugate Acid)
~8.0 (Typical for

-amino amides)

Strategic Coupling Considerations
Successful coupling depends on three variables: Activation Potency, Base Stoichiometry, and

Solvent Polarity.

A. The Salt Factor
2-Amino-N-propylpropanamide is typically stable as a hydrochloride salt.

Critical Constraint: The amine is non-nucleophilic in its protonated form (

).

Solution: You must introduce a tertiary base (DIPEA or NMM) to generate the free base in

situ.

Stoichiometry Rule: If using the HCl salt, the first 1.0 equivalent of base is consumed solely

for neutralization. Coupling requires additional base equivalents.

B. Racemization Risks
While H-Ala-NHPr itself is relatively stable to racemization during coupling (as the nucleophile),

the activated carboxylic acid partner is highly susceptible, especially if it is a chiral amino acid
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(e.g., Fmoc-AA-OH).

Mechanism: Excess base promotes proton abstraction from the

-carbon of the activated ester (oxazolone formation).

Control: Use "low-racemization" additives like Oxyma Pure or HOAt, and avoid large

excesses of base (>3 eq) unless necessary for solubility.

Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the appropriate protocol based on

your specific synthesis scale and the nature of the carboxylic acid partner.
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Start: Select Acid Partner (R-COOH)

Is R-COOH Sterically Hindered
or Prone to Racemization?

NO: Standard Coupling

Simple Acid

YES: High-Efficiency Coupling

Bulky/Chiral Acid

Protocol A: EDC / HOBt (or Oxyma)
Solvent: DCM or DMF
Benefit: Easy Workup

Add H-Ala-NHPr (HCl salt)
+ Base (2.0 - 3.0 eq)

Protocol B: HATU / DIPEA
Solvent: DMF/NMP

Benefit: Fast, High Yield

Monitor (LCMS / TLC)

Workup: Acid/Base Wash
(Remove urea/unreacted amine)

Click to download full resolution via product page

Figure 1: Decision matrix for selecting coupling conditions based on the steric demand of the

carboxylic acid partner.

Detailed Experimental Protocols
Protocol A: Standard Solution Phase (EDC/Oxyma)
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Best for: Scalable synthesis, simple carboxylic acids, and ease of purification (urea byproduct

is water-soluble).

Reagents:

Carboxylic Acid Partner (1.0 equiv)

2-Amino-N-propylpropanamide HCl (1.1 equiv)

EDC

HCl (1.2 equiv)

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.2 equiv) [Alternatively: HOBt]

DIPEA (Diisopropylethylamine) (2.5 equiv)

Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide) [0.1 M concentration]

Procedure:

Activation: In a round-bottom flask, dissolve the Carboxylic Acid and Oxyma Pure in the

solvent at 0°C (ice bath).

Add EDC

HCl.[4] Stir for 15 minutes at 0°C to form the active ester. Note: The solution may change
color (yellow/orange) due to Oxyma activation.

Nucleophile Preparation: In a separate vial, dissolve 2-Amino-N-propylpropanamide HCl in a

minimal amount of solvent and add DIPEA.

Coupling: Add the amine/base mixture to the activated acid solution.

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

Monitoring: Check via TLC (MeOH/DCM) or LCMS. The peak for the activated ester should

disappear.
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Workup:

Dilute with excess Ethyl Acetate (EtOAc).

Wash sequentially with: 1M HCl (removes unreacted amine and DIPEA), Sat. NaHCO

(removes unreacted acid and Oxyma), and Brine.

Dry over MgSO

, filter, and concentrate.

Protocol B: High-Efficiency Coupling (HATU)
Best for: Sterically hindered acids, valuable intermediates, or rapid library synthesis.

Reagents:

Carboxylic Acid Partner (1.0 equiv)

2-Amino-N-propylpropanamide HCl (1.1 equiv)

HATU (1.1 equiv)

DIPEA (3.0 equiv)

Solvent: Anhydrous DMF [0.1 M - 0.2 M]

Procedure:

Dissolution: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under nitrogen

atmosphere.

Base Addition 1: Add 1.0 equiv of DIPEA to initiate activation. Stir for 2–5 minutes. Do not

wait longer than 10 minutes to avoid guanidinylation side reactions.

Coupling: Add 2-Amino-N-propylpropanamide HCl followed immediately by the remaining 2.0

equiv of DIPEA.
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Reaction: Stir at room temperature for 1–2 hours. HATU couplings are typically fast.

Quenching: Add a small amount of water or 1M HCl to quench the reaction.

Workup:

Dilute with EtOAc or DCM.

Critical Step: Wash extensively with water and LiCl solution (5%) to remove DMF.

Perform standard acid/base washes as in Protocol A.

Quality Control & Troubleshooting
Analytical Markers

1H NMR (DMSO-d6): Look for the distinct propyl signals:

~0.8 ppm (triplet, 3H, terminal -CH

)

~1.4 ppm (multiplet, 2H, -CH

-)

~3.0 ppm (quartet, 2H, -NH-CH

-)

~7.8-8.2 ppm (Amide NH triplet)

Mass Spectrometry: Expect [M+H]

= (Acid MW + 130.19 - 18.02).

Troubleshooting Table
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Issue Probable Cause Corrective Action

Low Yield Incomplete salt neutralization

Increase DIPEA to 3.0–3.5

equiv. Ensure the amine is fully

dissolved before addition.

Racemization High pH during activation

Use Collidine (weaker base)

instead of DIPEA. Pre-activate

acid for shorter times.

Guanidinylation Excess HATU/Slow reaction

Reduce HATU to 0.95 equiv.

Switch to DIC/Oxyma if

reaction is slow (>4h).

Gel Formation Peptide aggregation
Add chaotropic salts (LiCl) or

use NMP as solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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